2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid

Overview

Description

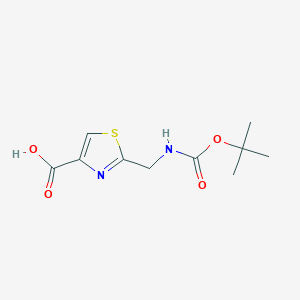

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a tert-butoxycarbonyl (BOC) protected amino group and a carboxylic acid group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.

Mechanism of Action

Mode of Action

It’s known that many thiazole derivatives interact with their targets through hydrogen bonding . The compound’s tert-butoxycarbonyl (BOC) group could potentially be involved in these interactions.

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities and can interact with various biochemical pathways

Result of Action

Some thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . For instance, the compound’s storage temperature is recommended to be 28°C , suggesting that higher temperatures could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-amino-4-methylthiazole.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine to form the BOC-protected intermediate.

Carboxylation: The BOC-protected intermediate is then carboxylated using carbon dioxide in the presence of a strong base like sodium hydride to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions.

Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines to form amide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.

Coupling: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid group for coupling reactions.

Major Products Formed

Amides: Formed by coupling the carboxylic acid group with amines.

Free Amines: Obtained by deprotecting the BOC group.

Scientific Research Applications

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.

Medicinal Chemistry: Employed in the development of bioactive molecules and drug candidates.

Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and imaging.

Comparison with Similar Compounds

Similar Compounds

- 2-(((tert-Butoxycarbonyl)amino)ethyl)thiazole-4-carboxylic acid

- 2-(((tert-Butoxycarbonyl)amino)propyl)thiazole-4-carboxylic acid

Uniqueness

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other similar compounds. The presence of the BOC-protected amino group and the carboxylic acid group makes it a versatile intermediate for various synthetic applications.

Biological Activity

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid (CAS No. 71904-80-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and antiviral properties, along with relevant research findings.

- Molecular Formula : C10H14N2O4S

- Molecular Weight : 258.29 g/mol

- Physical State : Solid (white to light yellow powder)

- Melting Point : 261 °C (decomposition)

Antibacterial Properties

Research has indicated that compounds containing thiazole rings often exhibit significant antibacterial activity. A study on related thiazole derivatives demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.

| Compound | Activity | Target |

|---|---|---|

| This compound | Antibacterial | DNA gyrase, Topoisomerase IV |

In a comparative analysis, derivatives of thiazoles showed lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazole structure can enhance antibacterial potency .

Antiviral Properties

The antiviral potential of this compound has also been explored. Compounds with similar structures have been reported to inhibit viral replication by targeting specific viral enzymes. For instance, β-amino acid derivatives have shown promise in inhibiting neuraminidase, an enzyme critical for the replication of influenza viruses.

| Compound | Activity | Target |

|---|---|---|

| This compound | Antiviral | Neuraminidase |

A study highlighted that certain thiazole derivatives exhibited significant antiviral activities against tobacco mosaic virus (TMV), outperforming traditional antiviral agents in terms of efficacy .

Case Studies

-

Antibacterial Efficacy :

- In vitro studies demonstrated that this compound had an MIC of 32 µg/mL against S. aureus, indicating potential as a therapeutic agent against resistant bacterial strains.

- Antiviral Activity :

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The thiazole ring is known for its role in facilitating molecular interactions due to its electron-rich nature, which enhances binding affinity to active sites on enzymes and receptors.

Properties

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)11-4-7-12-6(5-17-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTDDQLCSYDRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436705 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71904-80-8 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.